molecular formula C21H17ClN4OS B3398673 N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1021257-31-7

N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No.: B3398673
CAS No.: 1021257-31-7
M. Wt: 408.9 g/mol
InChI Key: KYWIGZSBCVAZCE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a thioacetamide linker and aryl substituents. Its synthesis typically involves refluxing intermediates like 2-chloro-N-(4-chlorophenyl)acetamide with pyrazolo[1,5-a]pyrazine precursors in ethanol, yielding pale crystals with high efficiency (85% yield) . The 4-chlorophenyl and 4-methylphenyl groups confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c1-14-2-4-15(5-3-14)18-12-19-21(23-10-11-26(19)25-18)28-13-20(27)24-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWIGZSBCVAZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The compound shares a pyrazolo[1,5-a]pyrazine core with analogs but differs in substituent positioning and functional groups:

Compound Name R1 (Pyrazine Position) R2 (Acetamide Position) Key Structural Feature
N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide 4-methylphenyl 4-chlorophenyl Thioether linker, electron-withdrawing Cl
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[3-(methylthio)phenyl]acetamide 4-chlorophenyl 3-(methylthio)phenyl Methylthio group, enhanced lipophilicity
N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide 4-chlorophenyl Acetyloxyquinoxaline Quinoxaline fusion, ester functionality
F-DPA (Pyrazolo[1,5-a]pyrimidine acetamide) 4-fluorophenyl Diethylamine Radiolabeled, pyrimidine core

Key Observations :

  • Thioether linkers improve metabolic stability compared to oxygen analogs .
  • Aryl substituents at the pyrazine position influence π-π stacking and enzyme binding .

Yield and Efficiency :

  • The target compound achieves 85% yield under optimized reflux conditions .
  • Pyrazolopyrimidine carboxamides (e.g., 18k) show lower yields (68–76%) due to steric hindrance from bulky substituents .

Physicochemical Properties

Thermal Stability and Crystallinity

Compound Melting Point (°C) Crystal Packing Features
This compound Not reported Predicted planar aryl alignment (dihedral angle <15°)
7-(4-Chlorophenyl)-2-(4-methoxyphenylamino)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18k) 267–269 Enhanced stability due to Cl and methoxy groups
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines 220–250 Rigid triazine core with strong C-H⋯N hydrogen bonding

Trends :

  • Electron-withdrawing substituents (Cl, Br) elevate melting points by strengthening intermolecular forces .
  • Coplanar aryl rings facilitate dense crystal packing, as seen in cyclopenta[g]pyrazolo[1,5-a]pyrimidines .

Enzyme Inhibition Profiles

  • MAO-B and AChE Inhibition : Acetamide derivatives with 4-chlorophenyl groups (e.g., compound 2 in ) show IC₅₀ values of 0.028 mM for MAO-A, highlighting selectivity for neurological targets .
  • Anticancer Activity : Pyrazolo-triazines with dichloromethyl groups inhibit cancer cell lines (e.g., HCT-116) via apoptosis induction .
  • Analgesic Effects : Thiazole-pyrazole hybrids (e.g., 8c and 8e in ) exhibit moderate analgesic activity through COX-2 modulation .

Structure-Activity Relationships (SAR)

  • 4-Substituted Aryl Groups : 4-Methylphenyl enhances lipophilicity, improving blood-brain barrier penetration, while 4-chlorophenyl boosts enzyme binding affinity .
  • Thioether vs. Oxygen Linkers : Thioether analogs (e.g., the target compound) resist oxidative metabolism better than ether-linked derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

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